3-Fluoro-2-methyloxolane-3-carboxylic acid
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 3-Fluoro-2-methyloxolane-3-carboxylic acid, related compounds have been synthesized using various methods. For instance, 2-fluoro-3-hydroxypropionic acid was synthesized using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR) and malonate transmembrane protein (MadLM) .Scientific Research Applications
Sustainable Solvent for Natural Product Extraction
3-Fluoro-2-methyloxolane-3-carboxylic acid and its derivatives, like 2-Methyloxolane (2-MeOx), are investigated for their potential as sustainable, bio-based solvents. Particularly, 2-MeOx has garnered attention for its ability to substitute hexane in the extraction of lipophilic natural products and food ingredients. This compound is noted for its solvent power, extraction efficiency, and a comprehensive profile that includes detailed toxicological and environmental impact assessments. Importantly, it's presented as an environmentally and economically viable alternative to conventional petroleum-based solvents for the extraction of lipophilic substances from foodstuff and natural products. The industrial transfer of this solvent has been explored, focusing on technological, economic, and safety impacts, marking a significant step in plant-based chemistry and solvent replacement research (Rapinel et al., 2020).
Fluorinated Alternatives in Industry
This compound and similar fluorinated substances have been highlighted as alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), among other precursors. These alternatives are used in various industrial applications, such as fluoropolymer manufacture, surface treatment of textiles, leather, carpets, food contact materials, metal plating, fire-fighting foams, and other commercial products. Despite their widespread use, there's a lack of easily accessible public information regarding these substances, which affects risk assessment and management. The review emphasizes the need for data generation and stakeholder cooperation to address data gaps and perform meaningful risk assessments (Wang et al., 2013).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, like this compound, are notable for their role as biorenewable chemicals, used as precursors for various industrial chemicals. Their inhibition effects on microbes, such as Escherichia coli and Saccharomyces cerevisiae, used in fermentative production, are of particular interest. The review discusses the impact of these acids on microbial cells, emphasizing membrane damage and internal pH decrease. Understanding these effects is crucial for developing strategies to engineer robust microbial strains for improved industrial performance (Jarboe et al., 2013).
Properties
IUPAC Name |
3-fluoro-2-methyloxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c1-4-6(7,5(8)9)2-3-10-4/h4H,2-3H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIQOMJPBUCXJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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